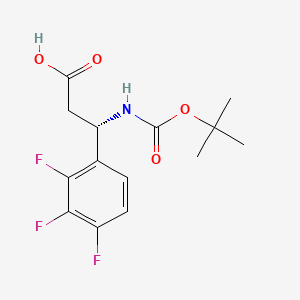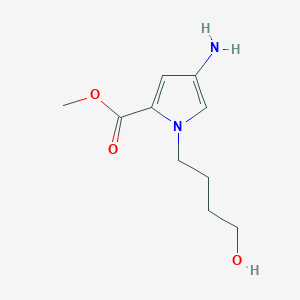
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, an amino group, a hydroxybutyl side chain, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group and the hydroxybutyl side chain. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl side chain can yield butanone or butanal, while reduction of the amino group can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and hydroxybutyl side chain can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: This compound shares the hydroxybutyl and amino groups but lacks the pyrrole ring and methyl ester group.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy group but differ in the core structure and functional groups.
Uniqueness
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate is unique due to its combination of functional groups and structural features. The presence of the pyrrole ring, amino group, hydroxybutyl side chain, and methyl ester group provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
methyl 4-amino-1-(4-hydroxybutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)9-6-8(11)7-12(9)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3 |
Clave InChI |
KAKWSSSKVQDXBR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1CCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


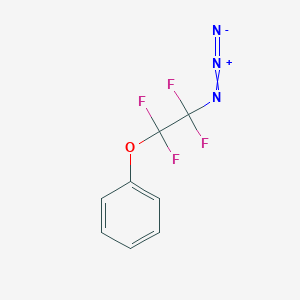
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
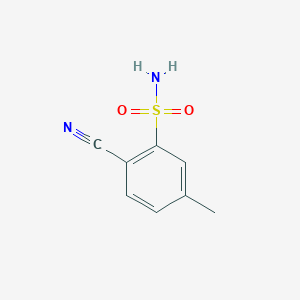
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
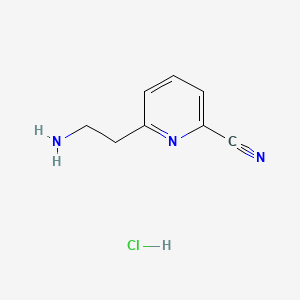
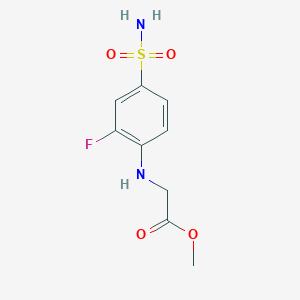
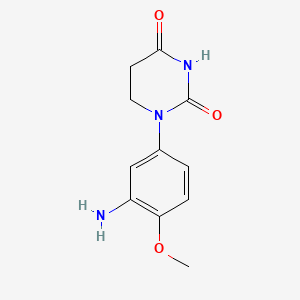

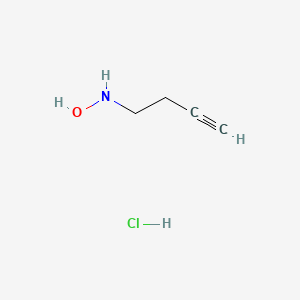
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


